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Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and potential applications of 6-methoxypyrimidine-2,4(1H,3H)-dione (also known as 6-
methoxyuracil). Designed for researchers, medicinal chemists, and drug development
professionals, this document delves into the core characteristics of this heterocyclic compound.
We will explore its structural features, spectroscopic signature, reactivity, and its role as a
versatile building block in the synthesis of complex, biologically active molecules. The narrative
emphasizes the causality behind experimental choices and provides actionable protocols,
grounding all claims in authoritative references.

Introduction: The Pyrimidine-2,4-dione Scaffold

The pyrimidine-2,4-dione (uracil) core is a privileged scaffold in medicinal chemistry, forming
the basis for a vast array of therapeutic agents and biological probes.[1] Its derivatives are
known to exhibit a wide range of biological activities, including roles as enzyme inhibitors in
cancer and inflammation research.[1][2] 6-Methoxypyrimidine-2,4(1H,3H)-dione is a
functionalized derivative of this core structure. The introduction of a methoxy group at the C6
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position significantly influences the molecule's electronic properties and provides a synthetic
handle for further chemical modification, making it a compound of considerable interest for
building compound libraries and developing novel therapeutics.

Core Chemical & Physical Properties

A precise understanding of a compound's physical properties is the foundation of its application
in research. The key identifiers and characteristics of 6-methoxypyrimidine-2,4(1H,3H)-dione
are summarized below.

Property Value Source

CAS Number 29458-38-6 [31[4][5]

Molecular Formula CsHeN203 [3114]

Molecular Weight 142.11 g/mol [3][4]
6-methoxy-1H-pyrimidine-2,4-

IUPAC Name _ [3]
dione

6-Methoxyuracil, 6-
Synonyms oo _ [3]
Methoxypyrimidine-2,4-diol

Solid (Typical for uracil
Appearance o General Knowledge
derivatives)

Store at 10°C - 25°C under

Storage ) )
inert gas (Nitrogen)

SMILES COC1=CC(=O)NC(=O)N1
InChI=1S/C5H6N203/c1-10-4-

InChl 2-3(8)6-5(9)7-4/h2H,1H3, [3]
(H2,6,7,8,9)
SWNDNOHEVRPIDI-

InChlKey

UHFFFAOYSA-N

Synthesis and Reactivity: A Chemist's Perspective
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Synthetic Pathways

The synthesis of substituted pyrimidine-2,4-diones often relies on the cyclocondensation of a
three-carbon component with a urea derivative. For 6-methoxypyrimidine-2,4(1H,3H)-dione,
a logical and established approach involves the reaction of an appropriately substituted (-keto
ester with urea. This method is robust and widely cited for creating the uracil ring system.[6]

A plausible synthetic route is the condensation of an ethyl or methyl ester of methoxymalonic
acid with urea in the presence of a strong base like sodium methoxide. The base serves to
deprotonate the urea, increasing its nucleophilicity to initiate the cyclization cascade.

Diagram: General Synthetic Workflow
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Caption: Base-catalyzed synthesis of the target compound.
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Detailed Experimental Protocol

Causality: This protocol is designed for high yield and purity. The use of sodium methoxide as a
base is critical for deprotonating urea, making it a potent nucleophile. The reflux condition
provides the necessary activation energy for the cyclization reaction. Acidification in the final
step is required to neutralize the reaction mixture and precipitate the final product, which exists
as a salt in the basic medium.

Reaction Setup: To a solution of sodium methoxide (1.2 eq) in absolute ethanol, add urea
(1.1 eq) and an appropriate [3-keto ester, such as ethyl 2-methoxy-3-oxobutanoate (1.0 eq).

e Cyclocondensation: Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor
the reaction progress using Thin Layer Chromatography (TLC).

» Workup: After cooling to room temperature, remove the solvent in vacuo.

 Purification: Dissolve the residue in water and acidify carefully with a dilute acid (e.g., 2M
HCI) to a pH of approximately 4-5. The product will precipitate out of the solution.

« |solation: Collect the solid precipitate by filtration, wash with cold water, and then a non-polar
solvent like diethyl ether to remove impurities.

e Drying: Dry the product under vacuum to yield 6-methoxypyrimidine-2,4(1H,3H)-dione.

Chemical Reactivity

The reactivity of 6-methoxypyrimidine-2,4(1H,3H)-dione is governed by its constituent
functional groups: the uracil ring, the dione (amide) system, and the enol-ether moiety
(methoxy group).

» N-Alkylation/Acylation: The N1 and N3 positions are nucleophilic and can be readily alkylated
or acylated under basic conditions. This is a common strategy for building diversity in drug
discovery programs.

» Electrophilic Substitution: The C5 position is activated by the electron-donating methoxy
group at C6, making it susceptible to electrophilic attack (e.g., halogenation, nitration).
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» Nucleophilic Substitution: While the methoxy group is generally a poor leaving group, it can
be displaced by strong nucleophiles under specific conditions, allowing for the introduction of
other functionalities at the C6 position. This is a key reaction for creating analogs, such as 6-
amino or 6-thiol derivatives.[7]

Spectroscopic Characterization

Spectroscopic analysis is essential for structural verification. While a dedicated spectrum for
this specific molecule is not publicly available, its characteristic signals can be reliably predicted
based on its structure and data from analogous compounds.[8][9][10]
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Predicted Chemical Shifts /

Spectroscopy . Rationale
Absorption Bands
The amide protons (N-H) are
acidic and appear as broad
singlets far downfield. The
6 10.5-11.5 (br s, 2H, N1-H, _ _
vinyl proton at C5 is a sharp
1H NMR N3-H)d 5.0-5.5 (s, 1H, C5-H)d _
singlet. The methoxy protons
3.7-3.9 (s, 3H, -OCHs) o
are also a characteristic singlet
in the typical range for -OCHs
groups.
The two carbonyl carbons are
distinct and appear downfield.
The C6 carbon attached to the
6 160-165 (C4=0)d 150-155 _ _
electronegative oxygen is also
13C NMR (C2=0)0 155-160 (C6-0)d 90- _ _
downfield, while the C5 carbon
95 (C5)d 55-60 (-OCHs) o _
is significantly shielded. The
methoxy carbon appears in the
expected aliphatic region.
These bands are characteristic
of the uracil core. The N-H
3100-3300 (N-H stretch)1650- o .
] stretching is typically broad.
1720 (C=0 stretch, amide | ]
The two carbonyl groups will
band)1600-1640 (C=C _
IR (cm™1) result in strong, sharp

stretch)1200-1250 (C-O
stretch, asymmetric)1000-1050
(C-O stretch, symmetric)

absorption bands. The C-O
stretching from the methoxy
group is also a key diagnostic

feature.[2]

Mass Spec (El)

m/z 142 (M™)

The molecular ion peak will
correspond to the molecular
weight of the compound.
Fragmentation patterns would
likely involve the loss of the
methoxy group or retro-Diels-

Alder cleavage of the ring.

© 2025 BenchChem. All rights reserved. 6/9

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8694318/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593612?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Role in Drug Discovery and Development

The true value of 6-methoxypyrimidine-2,4(1H,3H)-dione lies in its application as a
foundational scaffold for creating targeted therapeutics. The pyrimidine-2,4-dione framework is
a known "pharmacophore” that can interact with the active sites of numerous enzymes.

e Enzyme Inhibition: Libraries based on this scaffold have yielded potent inhibitors of key
enzymes implicated in disease. For example, derivatives have been developed as inhibitors
of Poly(ADP-ribose) Polymerase-1 (PARP-1) for cancer therapy and Macrophage Migration
Inhibitory Factor-2 (MIF-2) for inflammatory diseases.[1][2]

» Scaffold for Synthesis: The reactivity of the molecule allows for systematic modification at the
N1, N3, C5, and C6 positions. This enables the generation of large compound libraries for
high-throughput screening (HTS), a cornerstone of modern drug discovery.[1] The methoxy
group at C6 can be used to modulate potency, selectivity, and pharmacokinetic properties of
the final drug candidate.

Diagram: Application in Medicinal Chemistry
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Caption: Role as a scaffold for generating diverse inhibitors.

Conclusion

6-Methoxypyrimidine-2,4(1H,3H)-dione is more than just a simple heterocyclic compound; it
is a versatile and powerful tool for chemical innovation. Its well-defined chemical properties,
accessible synthesis, and multi-faceted reactivity make it an invaluable starting material for
researchers in medicinal chemistry and drug development. A thorough understanding of its
characteristics, as outlined in this guide, is the first step toward unlocking its full potential in the
creation of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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